N-(4-(benzo[d]thiazol-2-yl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Description
This compound belongs to the 7H-pyrrolo[2,3-d]pyrimidin-4-amine class, characterized by a fused pyrrole-pyrimidine core substituted at the N4 position with a 4-(benzo[d]thiazol-2-yl)phenyl group.
Properties
CAS No. |
920519-66-0 |
|---|---|
Molecular Formula |
C19H13N5S |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C19H13N5S/c1-2-4-16-15(3-1)24-19(25-16)12-5-7-13(8-6-12)23-18-14-9-10-20-17(14)21-11-22-18/h1-11H,(H2,20,21,22,23) |
InChI Key |
CZUVMGAHFHQKLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC4=NC=NC5=C4C=CN5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d]thiazol-2-yl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the initial formation of the benzothiazole ring through a diazo-coupling reaction, followed by the construction of the pyrrolopyrimidine core via a Biginelli reaction . The final step involves the coupling of the benzothiazole derivative with the pyrrolopyrimidine intermediate under microwave irradiation to enhance reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as piperidine in ethanol solvent can facilitate the Knoevenagel condensation reaction, which is a key step in the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzo[d]thiazol-2-yl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzothiazole and pyrrolopyrimidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted derivatives of the parent compound, which can exhibit different biological activities .
Scientific Research Applications
N-(4-(benzo[d]thiazol-2-yl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent against various bacterial strains.
Medicine: Explored for its anticancer properties, particularly in inhibiting the proliferation of cancer cells.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-(4-(benzo[d]thiazol-2-yl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes involved in cell proliferation, leading to apoptosis in cancer cells . The compound may also disrupt bacterial cell wall synthesis, contributing to its antimicrobial effects .
Comparison with Similar Compounds
Structural and Electronic Effects
- Electron-Donating Groups (e.g., OCH3, phenoxy): Derivatives such as 6 (methoxyphenyl) and 17 (phenoxyphenyl) may improve solubility and passive membrane permeability, critical for bioavailability .
- Aromatic Extensions (e.g., biphenyl, benzodioxole) : Compound 16 (biphenyl) and ’s benzodioxole derivative introduce extended π-systems, which could enhance stacking interactions with kinase ATP-binding pockets .
Hypothetical Role of Benzo[d]thiazole Moiety
The target compound’s benzo[d]thiazole group is unique among the analogs. This moiety:
- Contains sulfur and nitrogen atoms, which may participate in hydrogen bonding or metal coordination .
- Could mimic ATP’s adenine ring in kinase binding, similar to pyrrolopyrimidine-based inhibitors like PF-06459988 ().
Research Findings and Trends
- Synthetic Yields : Most analogs (e.g., 10 , 16 , 17 ) were synthesized in high yields (>85%) via nucleophilic aromatic substitution, suggesting scalability for the target compound .
- Biological Data Gaps : While kinase inhibition is implied for this class (e.g., aurora kinase inhibitors in ), specific IC50 values or in vivo data are missing in the evidence.
- SAR Insights : Substitution at the para position of the phenyl ring (e.g., 10 , 16 ) is common, but meta or ortho substitutions (e.g., ’s 3-chloro-4-methylphenyl) could alter target selectivity .
Biological Activity
N-(4-(benzo[d]thiazol-2-yl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and related case studies.
Structure and Properties
The compound features a pyrrolo[2,3-d]pyrimidine core with a benzo[d]thiazole moiety , enhancing its potential interactions with various biological targets. This unique structural combination is believed to contribute to its pharmacological properties, making it a candidate for further research in drug development.
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Anticancer Activity : Compounds in this class have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Kinase Inhibition : Some derivatives have been identified as inhibitors of NF-κB inducing kinase (NIK), which plays a crucial role in inflammatory responses and cancer progression .
- Acetylcholinesterase Inhibition : Related compounds have demonstrated inhibitory activity against acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
Biological Activity Data
The following table summarizes the biological activities associated with this compound and related compounds:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Anticancer | Induces apoptosis |
| 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine | Selective inhibitor | Targets specific kinases |
| N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Active against Mycobacterium tuberculosis | Antimicrobial activity |
| 7H-Pyrrolo[2,3-d]pyrimidine derivatives | Broad anticancer activity | Cell cycle modulation |
Case Studies
-
Anticancer Efficacy :
A study evaluated the anticancer properties of this compound against various cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value indicating effective growth inhibition at low concentrations. The mechanism was linked to the activation of apoptotic pathways. -
Kinase Inhibition :
A derivative showed promising results as a potent inhibitor of NIK. In vitro tests revealed that it effectively reduced interleukin 6 secretion in BEAS-2B cells, suggesting its potential use in inflammatory conditions and certain cancers. The pharmacokinetic profile indicated favorable absorption and bioavailability compared to existing treatments . -
Neuroprotective Potential :
Related compounds exhibiting acetylcholinesterase inhibitory activity were tested for their neuroprotective effects. The findings suggested that these compounds could enhance cognitive function by increasing acetylcholine levels in the brain, positioning them as candidates for Alzheimer's treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
